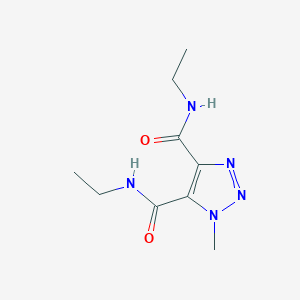
1-ethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethylene Biosynthesis Inhibition
Research has shown that derivatives similar to the specified compound can inhibit ethylene biosynthesis in plants. Ethylene is a crucial phytohormone involved in the ripening of fruits and senescence of flowers, affecting their shelf lives. A study identified pyrazinamide, a compound with structural similarities, as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This inhibition occurs through the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), an enzyme essential for the final step of ethylene formation. These findings suggest that derivatives of the compound may serve as potential regulators of plant metabolism, particularly in ethylene biosynthesis, offering new strategies to reduce postharvest loss (Sun et al., 2017).
Antimicrobial and Anticancer Activities
Several studies have demonstrated the antimicrobial and anticancer potentials of pyrazole and pyrazolopyrimidine derivatives. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and shown to possess significant effects against mouse tumor model cancer cell lines and human cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). These compounds, obtained through cyclocondensation reactions, exhibit promising therapeutic potential as anti-tumor agents (Nassar et al., 2015).
Nematocidal and Fungicidal Applications
In the realm of agrochemicals, pyrazole carboxamide derivatives, including those structurally related to the specified compound, have been identified as an important class of fungicides. A study synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, showcasing that while they exhibit weak fungicidal activity, some demonstrate good nematocidal activity against Meloidogyne incognita, a type of plant-parasitic nematode. This suggests potential applications in agriculture for the control of nematode infestations, highlighting the versatility of pyrazole carboxamide derivatives in pest management (Zhao et al., 2017).
Antimycobacterial Activity
Pyridines and pyrazines substituted with oxadiazole rings, akin to the structure of the compound of interest, have been synthesized and tested against Mycobacterium tuberculosis. These studies have documented the compounds' antimycobacterial activity, highlighting their potential as therapeutic agents against tuberculosis. The research indicates that derivatives of pyrazinecarboxylic acids can act as potent antimycobacterial agents, offering a foundation for the development of new treatments for tuberculosis and related mycobacterial infections (Gezginci et al., 1998).
Properties
IUPAC Name |
2-ethyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-2-25-14(6-9-21-25)16(26)23-18(7-4-3-5-8-18)17-22-15(24-27-17)13-12-19-10-11-20-13/h6,9-12H,2-5,7-8H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRVSJVKFVOQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2936687.png)
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/no-structure.png)
![(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936692.png)

![N-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2936696.png)
![Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate](/img/structure/B2936698.png)
![N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide](/img/structure/B2936701.png)


![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![(Z)-3-[4-(decyloxy)phenyl]-2-propenoic acid](/img/structure/B2936709.png)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)
